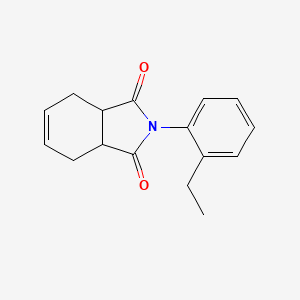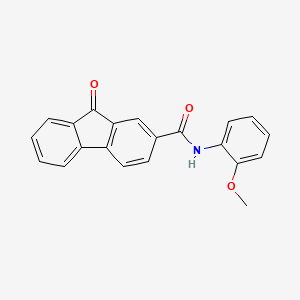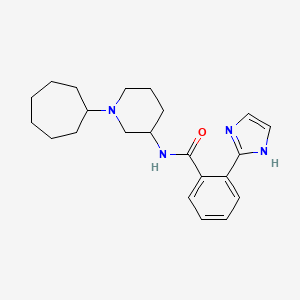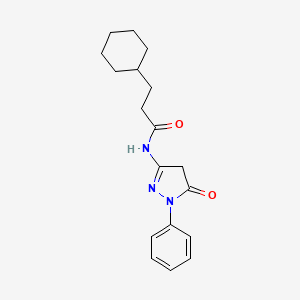
2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including the target compound, has been developed starting from 3-sulfolene. Techniques involve the epoxidation of 2-ethyl/phenyl derivatives followed by nucleophile-induced epoxide opening, leading to a range of derivatives. Hydroxyl analogues have also been obtained through cis-hydroxylation processes, with subsequent conversion to acetates offering further chemical versatility (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of closely related compounds has been detailed through crystallography, revealing non-planar conformations and specific dihedral angles between core rings. For example, studies on similar isoindoline derivatives have shown significant structural insights through X-ray single-crystal diffraction, elucidating the spatial arrangement and intermolecular interactions crucial for understanding the compound's chemical behavior (Duru et al., 2018).
Chemical Reactions and Properties
Research has explored the reactivity of the compound's derivatives, highlighting versatile chemical reactions such as epoxide formation, cis-hydroxylation, and nucleophile-induced openings. These reactions contribute to a diverse range of chemical structures from the base compound, enabling the synthesis of amino, triazole, and hydroxyl derivatives, each exhibiting unique chemical properties and reactivity patterns (Tan et al., 2014).
Physical Properties Analysis
The physical properties, including stability and solubility, have been studied through experimental and theoretical approaches. For instance, research on similar compounds incorporating excited-state intramolecular proton transfer chromophores has illuminated the photophysical behavior, including fluorescence and solvent polarity sensitivity, which are critical for applications in material science and photophysics (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and interaction with various chemical agents, have been a focus of studies aiming to expand the compound's utility. Investigations into the synthesis and crystal structures of analogs have provided detailed insights into potential chemical modifications and the impact of structural variations on chemical properties and reactivity (Shi et al., 2007).
Propiedades
IUPAC Name |
2-(2-ethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-7,10,12-13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDGZDOHPIJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetyl]amino}benzoate](/img/structure/B4009797.png)
![1-(4-{2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B4009804.png)


![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine](/img/structure/B4009845.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4009853.png)
![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4009884.png)

![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)